3-amino-4-ethoxy-N,N-dimethylbenzamide
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Overview
Description
3-amino-4-ethoxy-N,N-dimethylbenzamide is a chemical compound that belongs to the class of benzamides. It is known for its versatile applications in various fields, including medical, environmental, and industrial research. The compound has a molecular formula of C11H16N2O2 and a molecular weight of 208.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-ethoxy-N,N-dimethylbenzamide typically involves the reaction of 3-amino-4-ethoxybenzoic acid with N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-ethoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-amino-4-ethoxy-N,N-dimethylbenzamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-amino-4-ethoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-amino-4-methoxy-N,N-dimethylbenzamide: This compound is similar in structure but has a methoxy group instead of an ethoxy group.
4-amino-N,N-dimethylbenzamide: This compound lacks the ethoxy group and has different chemical properties.
Uniqueness
3-amino-4-ethoxy-N,N-dimethylbenzamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ethoxy group, in particular, differentiates it from other similar compounds and contributes to its unique reactivity and applications.
Properties
IUPAC Name |
3-amino-4-ethoxy-N,N-dimethylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-4-15-10-6-5-8(7-9(10)12)11(14)13(2)3/h5-7H,4,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUNHAQIWULEDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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